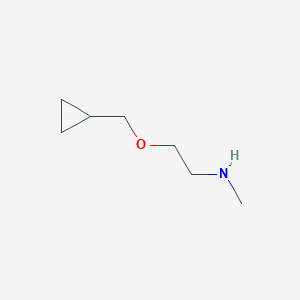
(3,5-Dioxomorpholin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Dioxomorpholin-4-yl)acetic acid” is a chemical compound with the CAS Number: 938459-18-8. It has a molecular weight of 173.13 and its IUPAC name is (3,5-dioxo-4-morpholinyl)acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7NO5 . For more detailed structural information, you may refer to databases like ChemSpider .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
- Synthesis and Acute Toxicity of Derivatives: Research on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to (3,5-dioxomorpholin-4-yl)acetic acid, demonstrated their potential for various biological activities, including analgesic and anti-inflammatory effects, and as intermediates in the synthesis of complex compounds. These compounds were found to be generally non-toxic or low-toxic, highlighting their safety profile in experimental settings (Salionov, 2015).
Catalysis and Chemical Transformations
- Catalysed Condensations of Glycerol: A study on the acid-catalysed condensation of glycerol with various aldehydes and ketones, which involves compounds structurally similar to this compound, explored the generation of potential novel platform chemicals. These findings indicate the role of such compounds in developing precursors for valuable industrial chemicals (Deutsch, Martin, & Lieske, 2007).
Sensor Development
- DNA Hybridization Electrochemical Sensor: The use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), closely related to this compound, was reported in the development of electrochemical sensors for DNA hybridization. This illustrates the utility of such compounds in biosensing technologies (Cha et al., 2003).
Synthesis of Metal Complexes
- Metal Complex Formation: A study on 2′-(3,5-dioxo-1,2,4-triazinane-1-yl)acetic acid, a compound structurally similar to this compound, demonstrated its ability to form stable metal complexes, acting as an N,O-chelating ligand. This research is indicative of the potential application in creating metal-organic frameworks or coordination compounds (Filippova et al., 2005).
Environmental Applications
- Adsorption Studies for Environmental Remediation: Research on the adsorption behaviors of similar compounds, such as 2,4,5-trichlorophenoxy acetic acid, on various substrates for environmental remediation purposes, highlights the potential application of this compound in this field. This includes its use in the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
Pharmaceutical Research
- Synthesis of Novel Prodrugs: A study on the synthesis of various prodrugs using compounds structurally related to this compound illustrates its potential application in the design and development of new pharmaceutical agents (Jilani, Shomaf, & Alzoubi, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dioxomorpholin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-4-2-12-3-5(9)7(4)1-6(10)11/h1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKQZFUVVGWEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649246 |
Source


|
| Record name | (3,5-Dioxomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938459-18-8 |
Source


|
| Record name | (3,5-Dioxomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)
![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)
![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)